molecular formula C22H23ClFN3O4S B2782196 N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride CAS No. 1215528-31-6

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

Cat. No. B2782196
CAS RN: 1215528-31-6
M. Wt: 479.95
InChI Key: IRSTZXTZBSCBPW-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a useful research compound. Its molecular formula is C22H23ClFN3O4S and its molecular weight is 479.95. The purity is usually 95%.
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Scientific Research Applications

Novel Heterocyclic Compound Synthesis

Research has demonstrated the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic agents. These compounds include a variety of structural moieties, potentially similar to the queried compound, and have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antifungal Studies

Another study focused on fluoroquinolone-based 4-thiazolidinones demonstrated the synthesis and antimicrobial evaluation of compounds potentially related to the chemical structure , highlighting the importance of such derivatives in combating bacterial and fungal infections (Patel & Patel, 2010).

Anti-anoxic Activity

Compounds with a thiazole ring, similar to the queried chemical, have been prepared and tested for anti-anoxic activity in mice, indicating potential therapeutic applications in protecting the brain against oxygen deprivation (Ohkubo, Kuno, Nakanishi, & Takasugi, 1995).

Cytotoxic Activity

Research on carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, which might share structural features with the queried compound, has been conducted to explore their cytotoxic activity against various cancer cell lines, demonstrating the potential for cancer therapy applications (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).

Synthesis of Fluoro Substituted Sulphonamide Benzothiazole

A study synthesized novel 3-[6'Fluoro-7'-substituted-(1',3')benzothiazol-2‘-yl]p-benzene sulphonamido-2-onitrobenzene thiazolidin-4-one, indicating a potential structural resemblance to the queried compound, and screened them for antimicrobial activity, showcasing the breadth of applications of such fluorinated compounds in developing new antimicrobial agents (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O4S.ClH/c23-16-2-3-17-20(14-16)31-22(24-17)26(6-5-25-7-9-28-10-8-25)21(27)15-1-4-18-19(13-15)30-12-11-29-18;/h1-4,13-14H,5-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSTZXTZBSCBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC5=C(C=C4)OCCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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